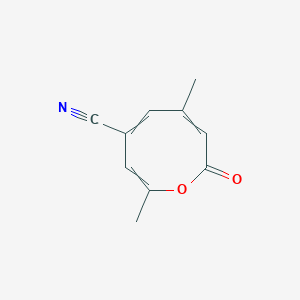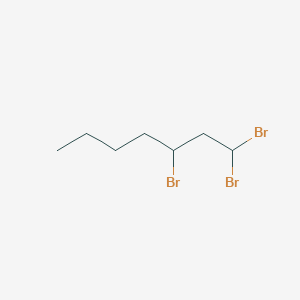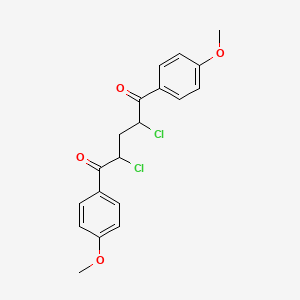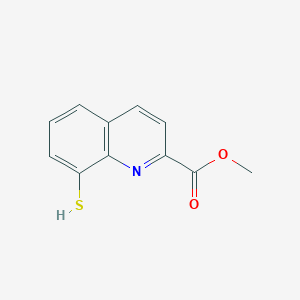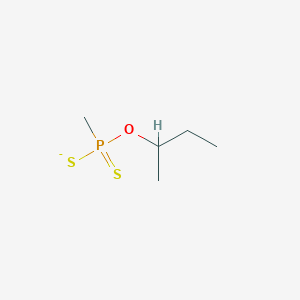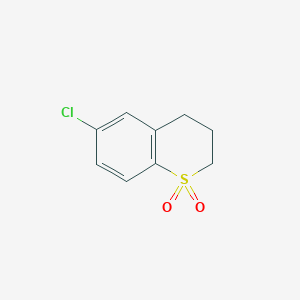![molecular formula C11H19N B14348846 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine CAS No. 91046-39-8](/img/structure/B14348846.png)
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse chemical and biological properties. The structure of this compound includes a fused bicyclic system, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a cyclopentane derivative can lead to the formation of the desired azepine ring. The reaction conditions typically include the use of a solvent such as methanol or an aromatic solvent, and the process may involve heating to facilitate the cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as material addition, reaction, water-washing, and crystallization. The use of activated carbon during the water-washing step can help in achieving high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development. Additionally, this compound finds applications in the industry, particularly in the synthesis of materials with specific properties .
Mécanisme D'action
The mechanism of action of 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepine: A seven-membered heterocyclic compound with a nitrogen atom.
Benzazepine: A benzene-fused azepine with significant pharmacological properties.
Oxazepine: An azepine derivative containing an oxygen atom.
Thiazepine: An azepine derivative containing a sulfur atom.
Uniqueness
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
91046-39-8 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
4-methyl-1-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-5-10-9-3-2-4-12(7-9)11(10)6-8/h8-11H,2-7H2,1H3 |
Clé InChI |
PFSLNGOZQOCEBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCCN(C3)C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



